Cas no 609-89-2 (2,4-Dichloro-6-nitrophenol)

2,4-Dichloro-6-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-6-nitrophenol
- 4,6-Dichloro-2-nitrophenol
- 2,4,5-TRIFLUOROBENZOICACID METHYL ESTER
- 2,4-Dichlor-6-nitrofenol
- 2,4-Dichlor-6-nitro-phenol
- 2,4-dichloro-6-nitro-phenol
- 2,4-Dichloro-6-nitrophenol1000µg
- 2-nitro-4,6-dichlorophenol
- 4.6-Dichlor-2-nitro-1-hydroxy-benzol
- 6-nitro-2,4-dichlorophenol
- EINECS 210-202-2
- Phenol,2,4-dichloro-6-nitro
- NSC 38660
- NSC 39606
- AI3-14929
- 609-89-2
- SCHEMBL310420
- NSC38660
- InChI=1/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10
- 2,4-Dichlor-6-nitrofenol [Czech]
- W-105216
- DTXSID00209738
- AKOS009096739
- Phenol,4-dichloro-6-nitro-
- 2,4-Dichlor-6-nitrofenol [Czech]
- MFCD00007101
- AC-22894
- 2,4-Dichloro-6-nitrophenol, purum, >=98.0% (HPLC)
- AMY14379
- NS00034518
- NSC-38660
- WLN: WNR BQ CG EG
- D83810
- CS-0157715
- A23842
- SY116581
- Phenol, 2,4-dichloro-6-nitro-
- FT-0654658
- BRN 2050081
- 4-06-00-01358 (Beilstein Handbook Reference)
- Phenol, 2,4dichloro6nitro
- 2,4-DC6NP
- STL301727
- DB-025770
- DTXCID50132229
- 2,4Dichlor6nitrofenol
-
- MDL: MFCD00007101
- インチ: 1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
- InChIKey: LYPMXMBQPXPNIQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 206.94900
- どういたいしつりょう: 206.948998
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 66
じっけんとくせい
- 色と性状: 白米粉末
- 密度みつど: 1.5643 (rough estimate)
- ゆうかいてん: 118-120 °C (lit.)
- ふってん: 243
- フラッシュポイント: 100
- 屈折率: 1.6390 (estimate)
- PSA: 66.05000
- LogP: 3.13040
- ようかいせい: 未確定
2,4-Dichloro-6-nitrophenol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36/37/39-S28
- 福カードFコード:4.5
- RTECS番号:SL0350000
-
危険物標識:
- 危険レベル:4.1
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:4.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:4.1
- 包装等級:III
- リスク用語:R20/21/22; R41
2,4-Dichloro-6-nitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,4-Dichloro-6-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A155664-5g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 5g |
$10.0 | 2025-02-26 | |
TRC | B426413-5g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 5g |
$ 69.00 | 2023-09-08 | ||
abcr | AB238110-5g |
2,4-Dichloro-6-nitrophenol; . |
609-89-2 | 5g |
€101.40 | 2025-03-19 | ||
Chemenu | CM343535-25g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95%+ | 25g |
$79 | 2022-06-10 | |
Ambeed | A155664-1g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 1g |
$5.0 | 2025-02-26 | |
Ambeed | A155664-100g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 100g |
$135.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PV989-1g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 1g |
45.0CNY | 2021-07-14 | |
Fluorochem | 214769-25g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95% | 25g |
£53.00 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 225436-25G |
2,4-Dichloro-6-nitrophenol |
609-89-2 | ≥95% | 25G |
¥597.66 | 2022-02-24 | |
abcr | AB238110-25 g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 25g |
€136.30 | 2023-04-27 |
2,4-Dichloro-6-nitrophenol サプライヤー
2,4-Dichloro-6-nitrophenol 関連文献
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1. The chemistry of plant-growth regulators. Part I. 2 : 4-Dichloro-6-hydroxyphenoxyacetic acid and related compoundsG. W. K. Cavill,D. L. Ford J. Chem. Soc. 1954 565
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2. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051
-
Leslie George Groves,Eustace Ebenezer Turner,Gladys Irene Sharp J. Chem. Soc. 1929 512
-
4. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051
-
5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienonesColin Bloomfield,Ajay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1983 75
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6. 396. The chemistry of nitryl chloride. Part III. The reaction with naphthalene, anisole, phenol, and p-diethoxybenzeneM. J. Collis,D. R. Goddard J. Chem. Soc. 1958 1952
2,4-Dichloro-6-nitrophenolに関する追加情報
Introduction to 2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2)
2,4-Dichloro-6-nitrophenol, with the chemical formula C₆H₃Cl₂NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its versatile applications in synthesis and its role as an intermediate in various chemical processes. The presence of both chlorine and nitro substituents on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules.
The CAS No. 609-89-2 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, characterized by two chlorine atoms at the 2- and 4-positions and a nitro group at the 6-position, contributes to its distinct chemical properties. These substituents enhance its solubility in organic solvents and facilitate its participation in nucleophilic aromatic substitution reactions, which are crucial in drug development.
In recent years, 2,4-Dichloro-6-nitrophenol has been explored for its potential in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for antimicrobial and anti-inflammatory agents. The nitro group can be reduced to an amine, introducing a polar functional group that can improve bioavailability and binding affinity to biological targets. This transformation has been particularly useful in designing kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases.
Moreover, the chloro-substituted phenols derived from 2,4-Dichloro-6-nitrophenol have shown promise in photodynamic therapy (PDT). The electron-withdrawing nature of the nitro group enhances the compound's ability to absorb light at specific wavelengths, facilitating the generation of reactive oxygen species that can selectively target cancer cells. Current studies are focusing on optimizing the photophysical properties of these derivatives to improve their efficacy and minimize side effects.
The synthesis of 2,4-Dichloro-6-nitrophenol typically involves nitration of chlorobenzene precursors followed by selective chlorination. Advances in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, the use of heterogeneous catalysts has reduced waste generation while maintaining high yields. These innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.
Recent breakthroughs in computational chemistry have also enhanced our understanding of 2,4-Dichloro-6-nitrophenol's reactivity. Molecular modeling studies predict that modifications to the electron density distribution around the benzene ring can significantly alter its interaction with biological targets. This knowledge is being used to design next-generation compounds with improved pharmacokinetic profiles. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The pharmaceutical industry continues to invest in research related to nitroaromatic compounds, including 2,4-Dichloro-6-nitrophenol, due to their broad therapeutic potential. Emerging evidence suggests that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The ability to fine-tune molecular structure through strategic functionalization offers a pathway to develop targeted therapies with minimal systemic toxicity.
In conclusion, 2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2) represents a cornerstone compound in synthetic chemistry and pharmaceutical innovation. Its unique structural features enable diverse applications ranging from antimicrobial agents to photodynamic therapeutics. As research progresses, new methodologies for synthesis and functionalization will continue to expand its utility across multiple scientific disciplines. The ongoing exploration of this compound underscores its importance as a key intermediate in advancing chemical biology and medicine.
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